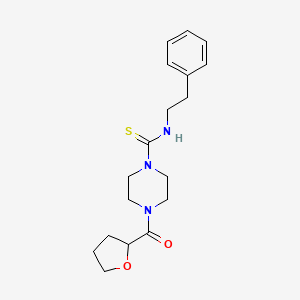
1-(2-chloro-6-nitrophenyl)-4-(2-thienylcarbonyl)piperazine
Übersicht
Beschreibung
1-(2-chloro-6-nitrophenyl)-4-(2-thienylcarbonyl)piperazine, commonly known as CTTP, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and is known to exhibit a range of biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis of Piperazine Derivatives
Piperazine derivatives are synthesized through various chemical reactions and are important pharmaceutical intermediates. The synthesis process often involves reactions such as alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. For instance, 1-(2,3-dichlorophenyl)piperazine is synthesized from 2,6-dichloro-nitrobenzene and piperazine, showing the versatility and chemical reactivity of piperazine compounds in creating targeted molecular structures for specific applications (Quan, 2006).
Crystallography and Molecular Interactions
The study of crystallography and molecular interactions of piperazine derivatives provides insights into their potential applications. For example, certain compounds exhibit weak intramolecular C—H⋯N interaction and their crystal packing is stabilized by weak intermolecular N—H⋯O and C—H⋯O hydrogen bonds and a C—H⋯π interaction. This detailed understanding of molecular structure and interactions is crucial for the development of pharmaceuticals and other chemical applications (Wang, Chen, Pu, & Wang, 2004).
Antimicrobial and Antifungal Activities
Piperazine derivatives have shown potential in antimicrobial and antifungal applications. Research on novel 1,2,4-triazole derivatives bearing piperazine amide moiety, for example, has revealed some compounds to possess good or moderate activities against test microorganisms. Such studies highlight the therapeutic potential of piperazine derivatives in treating microbial infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Anticancer Research
Piperazine (2-chloroethyl)-1-nitrosourea analogues have been designed and synthesized, with some showing potent activity against various human cancer cell lines. This research suggests that piperazine derivatives can be promising candidates for the development of new anticancer agents, highlighting their significance in medicinal chemistry (Sowmithri, Kumar, Mahesh, & Krishnamohan, 2022).
Eigenschaften
IUPAC Name |
[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3S/c16-11-3-1-4-12(19(21)22)14(11)17-6-8-18(9-7-17)15(20)13-5-2-10-23-13/h1-5,10H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHDATZPLGMCBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=C2Cl)[N+](=O)[O-])C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl](thiophen-2-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-methylphenyl)-4-[1-(3-phenoxypropanoyl)-3-piperidinyl]piperazine](/img/structure/B4066410.png)
![1-(3,4-dichlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B4066418.png)
![2-{[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B4066419.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3,3-dimethylbutanamide](/img/structure/B4066423.png)
![1-(3-{[4-(4-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}phenyl)ethanone](/img/structure/B4066440.png)

![7-(4-isopropylbenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B4066465.png)
![methyl [(3-cyano-4-(2-fluorophenyl)-5-{[(2-methoxyphenyl)amino]carbonyl}-6-methyl-1,4-dihydro-2-pyridinyl)thio]acetate](/img/structure/B4066471.png)
![2-[({[(4-chlorophenyl)acetyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4066480.png)
![2-(3-fluorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4066489.png)
![2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4066497.png)
![(5-{[4-(4-cyclohexyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-2-furyl)methanol trifluoroacetate (salt)](/img/structure/B4066501.png)
![N-[2-(1-adamantyl)ethyl]-1-[(4-methylphenyl)sulfonyl]prolinamide](/img/structure/B4066502.png)
![N-cyclopropyl-5-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-nitroaniline](/img/structure/B4066506.png)